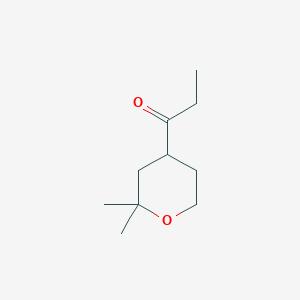

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is known for its utility in various research and industrial applications due to its unique structural properties.

Métodos De Preparación

The synthesis of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one typically involves the reaction of 2,2-dimethyltetrahydropyran-4-one with propanone under specific conditions. Industrial production methods often employ cGMP (current Good Manufacturing Practice) standards to ensure high purity and quality. The reaction conditions usually include controlled temperatures and the use of catalysts to facilitate the reaction.

Análisis De Reacciones Químicas

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products .

Aplicaciones Científicas De Investigación

Research indicates that 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one exhibits potential biological activity, which can be attributed to its structural features. Interaction studies reveal that the compound may engage in significant chemical reactions that can be harnessed for medicinal applications. Notably, it has been investigated for its:

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

- Potential as a Drug Intermediate : Its structure allows it to serve as a building block for more complex pharmaceutical agents.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

- Drug Development : As a precursor in synthesizing bioactive compounds aimed at treating various diseases.

- Pharmacological Studies : Investigated for its role in modulating biological pathways relevant to conditions such as diabetes and neurodegenerative diseases.

Case Studies

Several studies have explored the applications of this compound in greater detail:

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria, indicating potential use in developing new antibiotics. |

| Study 2 | Drug Synthesis | Utilized as an intermediate to synthesize more complex molecules with enhanced biological activity. |

| Study 3 | Pharmacological Characterization | Evaluated for its interaction with specific receptors, suggesting possible roles in neurological disorders. |

Mecanismo De Acción

The mechanism of action of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. Its effects are mediated through its ability to undergo chemical transformations, which can influence biological processes .

Comparación Con Compuestos Similares

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one can be compared with other similar compounds such as:

2,2-Dimethyltetrahydropyran-4-one: This compound shares a similar pyran ring structure but differs in its functional groups.

3-Hexanone: Another ketone with a different carbon chain length and structure.

1,4-Hexadien-3-one: A compound with a similar carbonyl group but different double bond configuration.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties .

Actividad Biológica

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one, also known by its CAS number 77642-82-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Basic Information

- Chemical Formula : C10H18O2

- Molecular Weight : 170.25 g/mol

- CAS Number : 77642-82-1

Structural Characteristics

The compound features a tetrahydropyran ring, which is known for contributing to various biological activities in similar compounds. The presence of a ketone functional group enhances its reactivity and potential interaction with biological targets.

Anti-inflammatory Effects

Research has suggested that compounds with similar structures may possess anti-inflammatory properties. For example, certain derivatives have been shown to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation.

Cytotoxicity and Cancer Research

The compound's structural features may allow it to interact with cellular pathways involved in cancer progression. Preliminary studies indicate that compounds with a similar backbone can exhibit cytotoxic effects against various cancer cell lines.

Study on Pulmonary Fibrosis

A recent study explored the effects of various compounds on pulmonary fibrosis models. While this compound was not directly tested, related compounds demonstrated the ability to downregulate fibrotic markers and improve lung function in animal models. This suggests that further investigation into this compound could yield valuable insights into its therapeutic potential for fibrotic diseases.

Metabolite Profiling

A metabolite profiling study of compounds from marine sources indicated that similar structures could be involved in complex metabolic pathways that affect biological activity. This highlights the importance of exploring the metabolic fate of this compound to fully understand its biological implications.

Propiedades

IUPAC Name |

1-(2,2-dimethyloxan-4-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-9(11)8-5-6-12-10(2,3)7-8/h8H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZHAALQRNEDQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCOC(C1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391630 |

Source

|

| Record name | 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77642-82-1 |

Source

|

| Record name | 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.